(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule that features a thiazinane ring, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the various aromatic substituents. Key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a thiol and an amine.
Introduction of Aromatic Substituents: The aromatic rings are introduced through nucleophilic substitution reactions, often using halogenated aromatic compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring and the aromatic substituents.
Reduction: Reduction reactions can target the carbonyl group in the thiazinane ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated aromatic compounds and strong bases or acids are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties. Specific pathways may include inhibition of enzyme activity or binding to receptor sites to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Another complex organic molecule with potential pharmacological applications.
Properties
Molecular Formula |
C26H23ClFN3O3S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-22-12-10-21(11-13-22)30-26-31(15-14-17-2-4-18(27)5-3-17)24(32)16-23(35-26)25(33)29-20-8-6-19(28)7-9-20/h2-13,23H,14-16H2,1H3,(H,29,33) |
InChI Key |
OTUAOYFSVUAYQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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